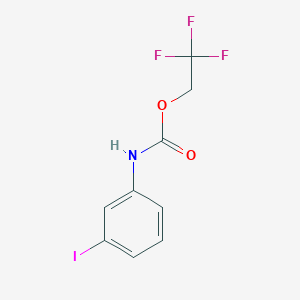
1-(4-Aminobutoxy)-2,4-difluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Aminobutoxy)-2,4-difluorobenzene is an organic compound that features a benzene ring substituted with two fluorine atoms and an aminobutoxy group
准备方法
The synthesis of 1-(4-Aminobutoxy)-2,4-difluorobenzene can be achieved through several synthetic routes. One common method involves the reaction of 2,4-difluorophenol with 4-aminobutanol in the presence of a suitable base to form the desired product. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the hydroxyl group by the aminobutoxy group.
Industrial production methods may involve the use of more scalable processes, such as continuous flow reactors, to ensure consistent product quality and yield. These methods often employ optimized reaction conditions, including temperature, pressure, and catalyst selection, to maximize efficiency and minimize by-products.
化学反应分析
1-(4-Aminobutoxy)-2,4-difluorobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This can lead to the formation of a wide range of substituted benzene derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings to optimize reaction rates and yields.
科学研究应用
1-(4-Aminobutoxy)-2,4-difluorobenzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(4-Aminobutoxy)-2,4-difluorobenzene involves its interaction with molecular targets, such as enzymes or receptors. The aminobutoxy group can form hydrogen bonds and other interactions with active sites, while the fluorine atoms can influence the compound’s electronic properties and binding affinity. These interactions can modulate the activity of the target molecules, leading to specific biological or chemical effects.
相似化合物的比较
1-(4-Aminobutoxy)-2,4-difluorobenzene can be compared with other similar compounds, such as:
1-(4-Aminobutoxy)-2,4-dichlorobenzene: Similar structure but with chlorine atoms instead of fluorine, leading to different reactivity and properties.
1-(4-Aminobutoxy)-2,4-dimethylbenzene: Contains methyl groups instead of fluorine, affecting its hydrophobicity and chemical behavior.
1-(4-Aminobutoxy)-2,4-dihydroxybenzene: Hydroxyl groups instead of fluorine, resulting in different hydrogen bonding capabilities and solubility.
The uniqueness of this compound lies in its combination of fluorine atoms and aminobutoxy group, which imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C10H13F2NO |
|---|---|
分子量 |
201.21 g/mol |
IUPAC 名称 |
4-(2,4-difluorophenoxy)butan-1-amine |
InChI |
InChI=1S/C10H13F2NO/c11-8-3-4-10(9(12)7-8)14-6-2-1-5-13/h3-4,7H,1-2,5-6,13H2 |
InChI 键 |
ADFIEROGTMIDJU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)F)OCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(3-Bromo-2-cyclopropyl-2-methylpropoxy)methyl]benzene](/img/structure/B13167507.png)

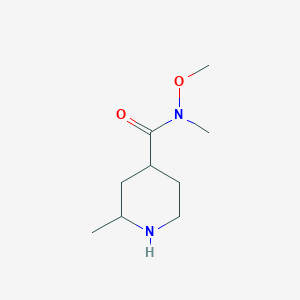
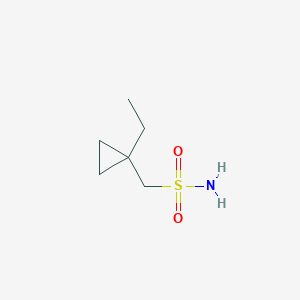

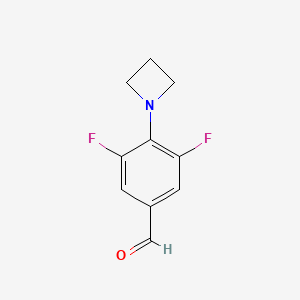
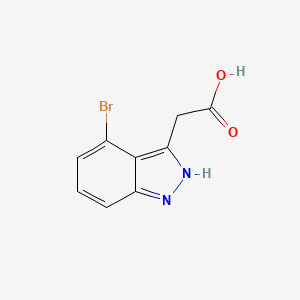
![5-[(4-Aminophenyl)methyl]-3-methyl-1,6-dihydro-1,2,4-triazin-6-one](/img/structure/B13167560.png)
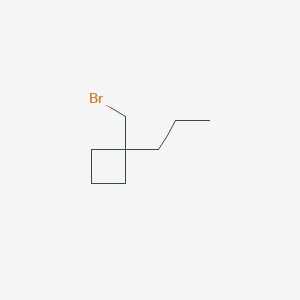
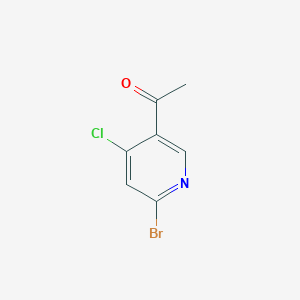
![2-[3-(Hydroxymethyl)pyrrolidin-1-YL]pyrimidine-5-carbaldehyde](/img/structure/B13167569.png)
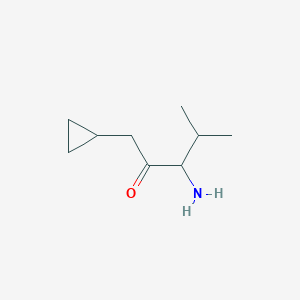
![tert-butyl N-{1-[4-(methylamino)butanoyl]piperidin-4-yl}carbamate](/img/structure/B13167577.png)
